molecular formula C45H76O2 B1263490 Zymosteryl oleate

Zymosteryl oleate

Cat. No. B1263490
M. Wt: 649.1 g/mol
InChI Key: UQDRGTMESOOVKB-LBIJMCEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zymosteryl oleate is a zymosterol ester. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

Anti-Atherogenic Effects

Research by Moghadasian et al. (2016) in the Journal of Functional Foods demonstrated that phytosteryl oleates, which include zymosteryl oleate, exhibit significant anti-atherogenic effects in mice models. This study noted that mice treated with phytosteryl oleates showed lower very-low-density lipoprotein-cholesterol and higher high-density lipoprotein-cholesterol. These findings indicate potential cardiovascular benefits of zymosteryl oleate in reducing atherosclerosis risk (Moghadasian et al., 2016).

Lipid Biosynthesis and Metabolism

Dushkin et al. (1992) in Biokhimiia investigated the effects of zymosan, which is related to zymosteryl oleate, on lipid metabolism. This study focused on macrophages and revealed that zymosan influenced the uptake and degradation of low-density lipoproteins, which could affect lipid metabolism pathways and impact the formation of foam cells (Dushkin et al., 1992).

Synthesis and Chemical Analysis

Shuo et al. (2015) in the CIESC Journal explored the synthesis of phytosteryl oleate, providing insights into the efficient and safe production of this compound. This research identified potassium bisulfate as a suitable catalyst for the esterification of oleic acid and stigmasterol, which is an important step in the synthesis of zymosteryl oleate (Shuo et al., 2015).

Polymer Nanocomposites

Manzi-Nshuti et al. (2009) in Polymer researched the use of oleate-containing layered double hydroxides in polymer nanocomposites. Their study revealed the potential of using compounds like zymosteryl oleate in enhancing the thermal and fire properties of various polymers, demonstrating its application in materials science (Manzi-Nshuti et al., 2009).

properties

Product Name

Zymosteryl oleate

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,23,36-38,40-41H,7-13,16-22,24-34H2,1-6H3/b15-14-/t36-,37+,38+,40-,41+,44+,45-/m1/s1

InChI Key

UQDRGTMESOOVKB-LBIJMCEOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC=C(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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